3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
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Overview
Description
3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .
Mechanism of Action
Target of Action
The compound “3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammation and pain. The compound has been found to inhibit both COX-1 and COX-2 isozymes .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s interaction with the COX enzymes results in changes in the inflammatory response of the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfonylphenyl Group: This step involves the sulfonylation of an aromatic amine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
- 3-methoxy-N-(4-(ethylsulfonyl)phenyl)isoxazole-5-carboxamide
- 3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-4-carboxamide
Uniqueness
3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3-methoxy-N-(4-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-18-11-7-10(19-14-11)12(15)13-8-3-5-9(6-4-8)20(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPHNFVLZLXMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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